molecular formula C17H24N2O5 B103832 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid CAS No. 623950-02-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid

Cat. No. B103832
M. Wt: 336.4 g/mol
InChI Key: ZLUHLTMMROGKKD-ZDUSSCGKSA-N
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Description

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid is a chiral molecule that is structurally related to amino acids and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might otherwise affect it. The compound also features a carbamoyl group and a phenyl ring with two methyl substituents, which may influence its physical and chemical properties.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives has been demonstrated in the literature. For instance, a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was achieved from L-aspartic acid, involving steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation, followed by reaction with benzylamine and hydrogenolysis, yielding the target compound in 65% overall yield . Another study reported the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the biosynthesis of Biotin, from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . These methods highlight the versatility of Boc-protected amino acid derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of a Boc group, which is a bulky and sterically demanding moiety. This group not only protects the amino functionality but also influences the overall three-dimensional structure of the molecule. The presence of additional functional groups, such as carbamoyl or thioester, can further affect the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Boc-protected amino acid derivatives are involved in various chemical reactions, particularly in the synthesis of peptides and other biologically active molecules. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent coupling reactions. The presence of other functional groups, such as carbamoyl or thioester, provides additional sites for chemical transformations, enabling the synthesis of complex molecules with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid derivatives are influenced by their molecular structure. The Boc group increases the molecular weight and volume, which can affect solubility and boiling points. The presence of additional substituents on the phenyl ring, such as methyl groups, can also influence the compound's hydrophobicity and electronic properties. These properties are crucial when considering the compound's behavior in various solvents, its stability under different conditions, and its suitability for use in chemical reactions.

Scientific Research Applications

Sorption Studies

Research on phenoxy herbicides, including compounds with similar structures to the query, shows how these chemicals interact with soil and other environmental components. Werner, Garratt, and Pigott (2012) compiled a database to review sorption experiments related to phenoxy herbicides, including compounds like 2,4-D and its analogs, providing insights into the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).

Antituberculosis Activity

A review by Iqbal, Ali, and Shahzadi (2015) emphasized the antituberculosis activity of organotin complexes, including those with carboxylic acids similar to the compound . This study scrutinizes the structural diversity and biological activity of these complexes, suggesting potential applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Biodegradation and Environmental Fate

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms' roles in degrading such compounds. This review could provide a framework for understanding the environmental degradation pathways of similar complex organic compounds (Thornton et al., 2020).

Synthetic Antioxidants and Environmental Impact

A study by Liu and Mabury (2020) on synthetic phenolic antioxidants, including compounds with tert-butyl groups similar to the queried compound, discusses these compounds' environmental occurrence, human exposure, and toxicity. This research could offer insights into the potential environmental and health implications of widespread use of such chemicals (Liu & Mabury, 2020).

properties

IUPAC Name

(2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-9-6-11(14(18)20)7-10(2)12(9)8-13(15(21)22)19-16(23)24-17(3,4)5/h6-7,13H,8H2,1-5H3,(H2,18,20)(H,19,23)(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUHLTMMROGKKD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474381
Record name N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid

CAS RN

623950-02-7
Record name N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester (250 g, 0.713 mol), DMSO (750 mL) and 30% H2O2 (250 mL), were added to a 5 L three-necked round bottom flask equipped with addition funnel, mechanical stirrer, heating mantel, reflux condenser, thermocouple and nitrogen inlet. Potassium carbonate (158 g, 1.14 mol, 1.6 eq) was dissolved in water (750 mL) and added dropwise over 30 minutes. During the addition, a temperature increase was observed (from 23° C. to 34° C.). The resulting mixture was warmed up to about 42-45° C. and the progress of the reaction monitored by HPLC. After 3 hours, to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight). The resulting slurry was refluxed for 1 hour, and then filtered hot through CELITE®. The CELITE® pad was rinsed with H2O (1.5 L). The resulting mixture was cooled to about 10° C. and quenched with 2.0N HCl (pH 2, 1.22 L), to yield a mixture comprising a white solid precipitated. The mixture was aged under agitation for a period of about 4 hours in an ice bath and then filtered and dried for 48 hours in a vacuum oven to yield the title compound as a white crystalline solid.
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

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